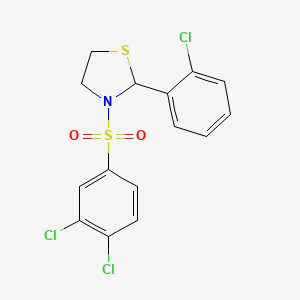![molecular formula C21H23N5O2 B2395238 (4-(1H-indol-5-carbonil)piperazin-1-il)(4,5,6,7-tetrahidropirazolo[1,5-a]piridin-2-il)metanona CAS No. 1903036-33-8](/img/structure/B2395238.png)
(4-(1H-indol-5-carbonil)piperazin-1-il)(4,5,6,7-tetrahidropirazolo[1,5-a]piridin-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
The exact mass of the compound (4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis exhaustivo de las aplicaciones de investigación científica del compuesto “(4-(1H-indol-5-carbonil)piperazin-1-il)(4,5,6,7-tetrahidropirazolo[1,5-a]piridin-2-il)metanona”, también conocido como “5-(4-{4H,5H,6H,7H-pirazolo[1,5-a]piridina-2-carbonil}piperazina-1-carbonil)-1H-indol”.
Actividad anticancerígena
Este compuesto ha mostrado potencial en la investigación anticancerígena debido a su capacidad para interactuar con varios objetivos celulares. El grupo indol es conocido por su papel en la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis. Los estudios han demostrado que los derivados del indol pueden dirigirse eficazmente a las células cancerosas, lo que los convierte en candidatos prometedores para el desarrollo de nuevos fármacos anticancerígenos .
Propiedades antivirales
Los derivados del indol, incluido este compuesto, se han investigado por sus propiedades antivirales. Han demostrado eficacia contra una variedad de virus, incluidos la influenza y el VIH. La capacidad del compuesto para inhibir la replicación viral y su potencial para ser desarrollado como medicamentos antivirales son áreas significativas de investigación .
Efectos antiinflamatorios
La estructura del compuesto le permite interactuar con las vías inflamatorias, reduciendo la inflamación. Esto lo convierte en un candidato para el tratamiento de enfermedades inflamatorias como la artritis. La investigación se ha centrado en su capacidad para inhibir las enzimas y citocinas involucradas en el proceso inflamatorio .
Agentes neuroprotectores
La investigación ha indicado que los derivados del indol pueden proteger las neuronas del daño, lo que los convierte en tratamientos potenciales para enfermedades neurodegenerativas como el Alzheimer y el Parkinson. La capacidad del compuesto para cruzar la barrera hematoencefálica y sus propiedades neuroprotectoras son áreas clave de interés .
Actividad antimicrobiana
El compuesto se ha estudiado por sus propiedades antimicrobianas, mostrando efectividad contra varias cepas bacterianas y fúngicas. Esto lo convierte en un candidato potencial para el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos .
Propiedades antioxidantes
Los derivados del indol son conocidos por sus propiedades antioxidantes, que ayudan a eliminar los radicales libres y proteger las células del estrés oxidativo. La actividad antioxidante de este compuesto se está explorando por su potencial en la prevención y el tratamiento de enfermedades causadas por daño oxidativo .
Aplicaciones antidiabéticas
El compuesto ha mostrado promesa en el manejo de la diabetes al modular el metabolismo de la glucosa y mejorar la sensibilidad a la insulina. La investigación está en curso para desarrollarlo como un agente terapéutico para el manejo de la diabetes .
Investigación antimalárica
Los derivados del indol se han investigado por sus propiedades antimaláricas. La capacidad de este compuesto para inhibir el crecimiento de los parásitos de la malaria lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antimaláricos .
Estas aplicaciones destacan la versatilidad del compuesto y su potencial en varios campos de la investigación científica. Cada aplicación está respaldada por estudios en curso y promete desarrollos terapéuticos futuros.
Una breve revisión del potencial biológico de los derivados del indol Síntesis de derivados del indol como partes prevalentes presentes en alcaloides seleccionados
Mecanismo De Acción
Target of Action
The compound, also known as “5-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1H-indole”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1H-indol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(16-4-5-18-15(13-16)6-7-22-18)24-9-11-25(12-10-24)21(28)19-14-17-3-1-2-8-26(17)23-19/h4-7,13-14,22H,1-3,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYMJQRQMJDAEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC=C5)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)
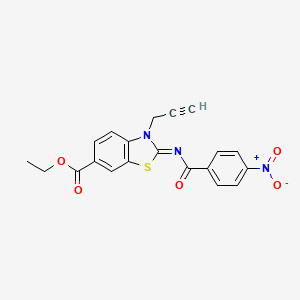
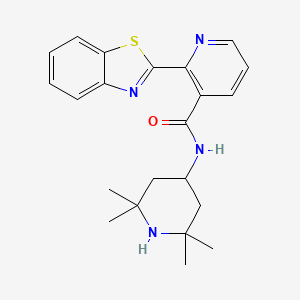
![3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2395159.png)
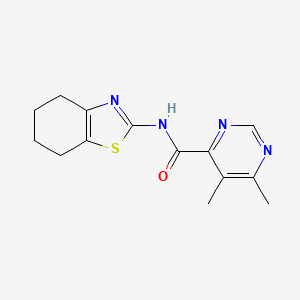
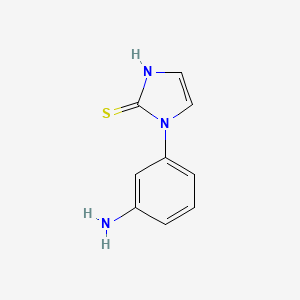


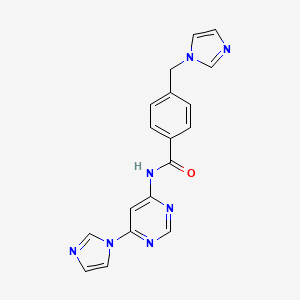

![2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2395174.png)
![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)
